3-(3-Fluoro-4-methoxyphenyl)pyridine
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could be involved in the formation of new carbon–carbon bonds, thereby potentially influencing various biochemical pathways .
Result of Action
As a component in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Action Environment
In the context of suzuki–miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including as imaging agents and drug candidates.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with only a fluorine atom attached to the pyridine ring.
4-(3-Methoxyphenyl)pyridine: A compound with a methoxyphenyl group attached to the pyridine ring but lacking the fluorine atom.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)pyridine is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELLXWZXEYUMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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